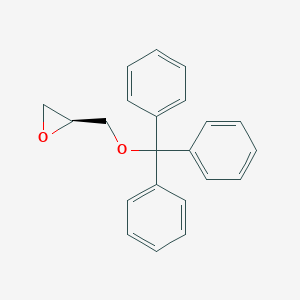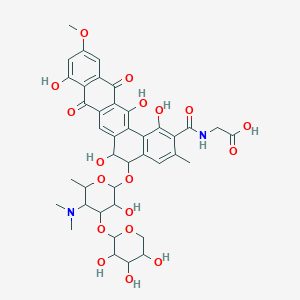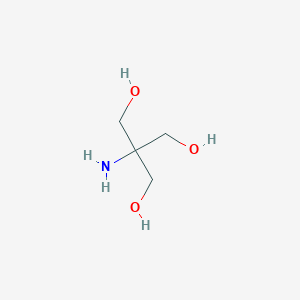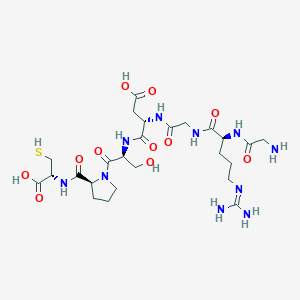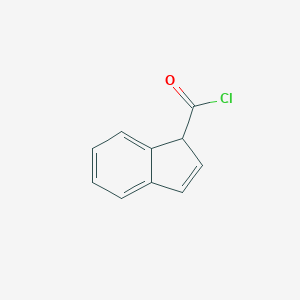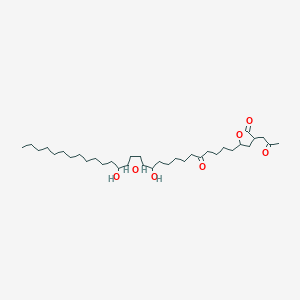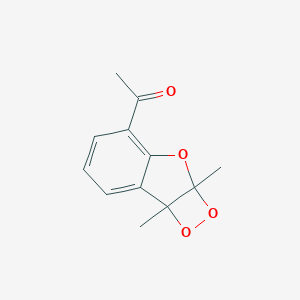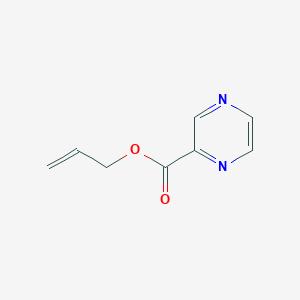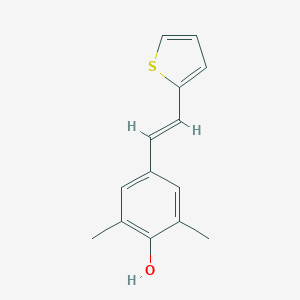
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol, also known as DMTT, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The exact mechanism of action of 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol is not yet fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, as well as modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activity. It has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis, suggesting potential applications in cancer research. Additionally, 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol in lab experiments is its ability to modulate multiple biological pathways, making it a valuable tool for investigating various biological processes. However, one limitation of using 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol is that it has been found to have low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol. One area of interest is its potential use in developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol and its potential applications in cancer research. Finally, more studies are needed to investigate the potential advantages and limitations of using 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol in lab experiments, as well as its potential applications in other fields such as pharmacology and biochemistry.
Synthesemethoden
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenol with 2-thiopheneacetic acid, followed by a Wittig reaction with methyltriphenylphosphonium bromide. This yields the intermediate compound, which can be further reacted with 2-bromoethylbenzene to produce 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has been widely used in scientific research for its potential applications in various fields, including pharmacology, biochemistry, and neuroscience. It has been found to have a range of biological effects, including anti-inflammatory, antioxidant, and antitumor activity. 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
125721-82-6 |
|---|---|
Produktname |
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol |
Molekularformel |
C14H14OS |
Molekulargewicht |
230.33 g/mol |
IUPAC-Name |
2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenol |
InChI |
InChI=1S/C14H14OS/c1-10-8-12(9-11(2)14(10)15)5-6-13-4-3-7-16-13/h3-9,15H,1-2H3/b6-5+ |
InChI-Schlüssel |
CUTHZVKEIWXBMP-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1O)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2 |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2 |
Synonyme |
2,6-dimethyl-4-(2-(2-thienyl)ethenyl)phenol BI-L 226 BI-L-226 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



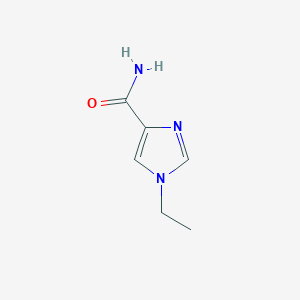
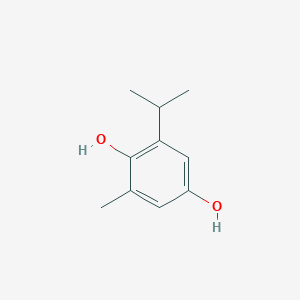
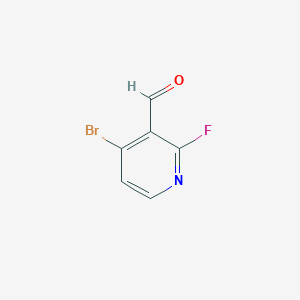
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
